molecular formula C11H11I B6233108 1-iodo-3-phenylbicyclo[1.1.1]pentane CAS No. 127321-10-2

1-iodo-3-phenylbicyclo[1.1.1]pentane

Cat. No.: B6233108
CAS No.: 127321-10-2
M. Wt: 270.11 g/mol
InChI Key: RAWXHWQESFAKNH-UHFFFAOYSA-N
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Description

1-Iodo-3-phenylbicyclo[1.1.1]pentane is a high-value synthetic building block designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the class of iodinated bicyclo[1.1.1]pentanes (BCPs), which serve as stable and versatile precursors for the synthesis of BCP-containing target molecules . The iodine substituent provides an excellent handle for further functionalization via various cross-coupling reactions and nucleophilic substitutions, allowing researchers to efficiently incorporate the valuable BCP motif into more complex structures . The core value of this reagent lies in the application of the BCP group as a highly effective bioisostere. In drug design, the bicyclo[1.1.1]pentane unit is a premier, three-dimensional surrogate for a para -substituted phenyl ring or a tert -butyl group . This substitution can lead to improved physicochemical properties in drug candidates, including enhanced metabolic stability, better aqueous solubility, and reduced nonspecific binding compared to their flat aromatic counterparts . The mechanism behind these improvements involves replacing the sp2-hybridized carbon ring system with a saturated, strained cage of sp3-hybridized carbons, which disrupts detrimental pharmacokinetic profiles associated with aromatic rings while often maintaining or improving potency . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127321-10-2

Molecular Formula

C11H11I

Molecular Weight

270.11 g/mol

IUPAC Name

1-iodo-3-phenylbicyclo[1.1.1]pentane

InChI

InChI=1S/C11H11I/c12-11-6-10(7-11,8-11)9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

RAWXHWQESFAKNH-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)I)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1 Iodo 3 Phenylbicyclo 1.1.1 Pentane

Precursor Synthesis and Handling

The synthesis of 1-iodo-3-phenylbicyclo[1.1.1]pentane is intrinsically linked to the availability of its highly strained and reactive precursor, [1.1.1]propellane. The unique bonding and high ring strain of [1.1.1]propellane, estimated to be around 100 kcal/mol, drive its reactivity. rsc.orgnih.gov

Generation and Stabilization of [1.1.1]Propellane

[1.1.1]Propellane is a highly reactive and unstable molecule due to its significant strain energy. rsc.org Its generation is typically achieved through the reaction of 1,3-dihalobicyclo[1.1.1]pentanes with organolithium reagents. A common laboratory-scale synthesis involves the treatment of 1,3-dibromobicyclo[1.1.1]pentane with tert-butyllithium (B1211817). google.com Another established method starts from the more commercially available 1,3-dichlorobicyclo[1.1.1]pentane. nih.gov

Due to its high reactivity and tendency to polymerize, solutions of [1.1.1]propellane are often generated in situ for immediate use in subsequent reactions. beilstein-journals.org For storage, it can be kept as a dilute solution at low temperatures, typically in a solvent like diethyl ether or pentane, to minimize decomposition and oligomerization. google.combeilstein-journals.org The use of ethereal solvents may also play a role in initiating radical chain reactions in the absence of light through autoxidation. beilstein-journals.org

Continuous Flow Approaches for [1.1.1]Propellane Production

To address the challenges associated with the batch synthesis and handling of the volatile and reactive [1.1.1]propellane, continuous flow methodologies have been developed. nih.govresearchgate.netthieme-connect.comrsc.org These methods offer improved safety, scalability, and the ability to directly couple the generation of [1.1.1]propellane with downstream functionalization reactions. thieme-connect.com

A continuous flow process can generate solutions of [1.1.1]propellane on demand, which can then be directly used to synthesize various BCP derivatives. nih.govrsc.org This approach can achieve throughputs of up to 8.5 mmol per hour, providing a practical and straightforward route to gram quantities of BCP building blocks. nih.govresearchgate.net The implementation of static mixers helps to prevent clogging by lithium salts formed during the reaction, and syringe pumps are used to handle air-sensitive reagents like methyllithium (B1224462) safely. thieme-connect.com A more practical aqueous workup has also been developed as an alternative to the cumbersome low-temperature vacuum distillation for purification in the flow process. researchgate.netthieme-connect.com

Direct Synthesis Routes to this compound

The primary method for synthesizing this compound involves the direct radical addition of an aryl iodide to the central C1-C3 bond of [1.1.1]propellane.

Radical Addition of Phenyl Iodide to [1.1.1]Propellane

The addition of radicals to [1.1.1]propellane is a well-established and efficient method for creating functionalized BCPs. acs.org This process involves the cleavage of the strained central bond of the propellane and the formation of a more stable bicyclo[1.1.1]pentyl radical intermediate. acs.org

The radical addition of phenyl iodide to [1.1.1]propellane can be initiated either photochemically or thermally. rsc.org In a typical photo-initiated process, a solution of [1.1.1]propellane and iodobenzene (B50100) is irradiated with light, often from a mercury lamp, in a borosilicate tube. google.com This process generates a phenyl radical which then attacks the [1.1.1]propellane.

Thermally induced radical additions are also possible. In some cases, reactions can proceed without the need for an external initiator, particularly when using ethereal solvents which can generate radicals upon heating. beilstein-journals.org However, for less reactive aryl halides, the use of a radical initiator like triethylborane (B153662) or a photoredox catalyst may be necessary to achieve efficient conversion. acs.orgacs.org

Recent advancements have demonstrated that the reaction between alkyl iodides and propellane can be performed in flow under irradiation with 365 nm LED light, without the need for catalysts or initiators, to produce BCP iodides on a large scale. nih.gov While this has been extensively demonstrated for alkyl iodides, the principle extends to aryl iodides.

Table 1: Reaction Conditions for the Synthesis of this compound
Reactant 1Reactant 2Initiation MethodSolventReference
[1.1.1]PropellaneIodobenzeneIrradiation (borosilicate tube)Not specified google.com
[1.1.1]PropellaneAryl IodidesPhotoredox Catalysis (e.g., fac-Ir(ppy)₃)Various acs.org
[1.1.1]PropellaneAlkyl/Aryl HalidesTriethylboraneDiethyl ether acs.org
[1.1.1]PropellaneAlkyl IodidesLight (365 nm LED, flow)Diethyl ether nih.gov

The reaction of [1.1.1]propellane with radicals proceeds through the formation of a bridgehead bicyclo[1.1.1]pentyl (BCP) radical. rsc.org The mechanism involves the following key steps:

Initiation: A phenyl radical is generated from phenyl iodide, typically through photochemical homolysis or via a catalyst.

Propagation:

The phenyl radical adds to the central C1-C3 bond of [1.1.1]propellane. This step is facilitated by the release of ring strain and results in the formation of a 3-phenylbicyclo[1.1.1]pent-1-yl radical intermediate. rsc.orgacs.org

This BCP radical then abstracts an iodine atom from another molecule of phenyl iodide, yielding the final product, this compound, and regenerating a phenyl radical to continue the chain reaction.

Computational studies have shown that the addition of a radical to [1.1.1]propellane involves an increase in electronic repulsion within the already electron-rich cage, creating a barrier to addition. rsc.orgnih.gov However, this is offset by the stabilization of the resulting BCP radical adduct through σ-π-delocalization of electron density over the cage. rsc.orgnih.govchemrxiv.org The BCP radical is kinetically stable, with a significant energy barrier to ring opening. acs.org The electrophilicity and geometry of the substituent at the C1 position can influence the subsequent reactivity of the BCP radical, potentially leading to side reactions like oligomerization to form [n]staffanes, although this is less of a concern with electrophilic aryl radicals compared to alkyl radicals. nih.gov

Table 2: Key Intermediates in the Radical Addition to [1.1.1]Propellane
IntermediateDescriptionRole in Mechanism
Phenyl radicalA highly reactive species with an unpaired electron on the benzene (B151609) ring.Initiates the radical chain reaction by attacking [1.1.1]propellane.
3-Phenylbicyclo[1.1.1]pent-1-yl radicalA bridgehead radical formed after the addition of the phenyl radical to [1.1.1]propellane.Key intermediate that abstracts an iodine atom to form the final product.

Photocatalyzed Atom Transfer Radical Addition (ATRA) Methodologies

Photoredox catalysis has emerged as a powerful tool for the synthesis of BCPs, offering a mild and efficient route to functionalize the central carbon-carbon σ-bond of [1.1.1]propellane. ox.ac.ukacs.org This approach is particularly effective for the addition of organic halides, including aryl halides, which were often unreactive under other radical initiation conditions. nih.gov

One of the earliest described methods for synthesizing this compound involves the direct reaction of [1.1.1]propellane with iodobenzene. In this procedure, a solution of [1.1.1]propellane is treated with iodobenzene and irradiated in a borosilicate tube for one hour to yield the target compound. google.com

More advanced photoredox-catalyzed ATRA reactions utilize a photocatalyst, such as Ir(ppy)₃, to facilitate the reaction between various halides and [1.1.1]propellane. nih.gov This methodology demonstrates high functional group tolerance and is effective for alkyl, aryl, and heteroaryl halides, producing the corresponding 1,3-disubstituted BCPs in high yields. nih.gov The process is initiated by the photocatalyst, which, upon excitation by light, generates a radical from the organic halide. This radical then adds to the central bond of [1.1.1]propellane, forming a bridgehead BCP radical. Subsequent halogen atom transfer from the starting halide to this radical intermediate furnishes the 1-halo-3-substituted BCP product and propagates the radical chain. nih.govox.ac.uk

A general, scalable, and catalyst-free version of this transformation has also been developed, relying solely on light to initiate the reaction between alkyl iodides and [1.1.1]propellane. nih.gov This method can be performed in a flow system and often produces BCP iodides with high purity, sometimes eliminating the need for further purification. nih.gov

The scope of photocatalyzed ATRA has been expanded to complex, multi-component reactions. A visible-light-induced cascade atom transfer radical addition (CATRA) enables the one-step, three-component synthesis of complex BCPs from simple alkenes, alkyl iodides, and [1.1.1]propellane. chemrxiv.org This process is operationally simple and insensitive to air and moisture. chemrxiv.org The proposed mechanism involves a photoredox catalytic cycle combined with a radical chain process. chemrxiv.org

Table 1: Selected Examples of Photocatalyzed BCP Synthesis
ReactantsCatalyst/ConditionsProductYieldReference
[1.1.1]Propellane, IodobenzeneIrradiation (1 hr)This compoundNot specified google.com
[1.1.1]Propellane, Aryl HalidesIr(ppy)₃, light1-Aryl-3-halobicyclo[1.1.1]pentanesHigh nih.gov
[1.1.1]Propellane, Alkyl Iodides, Alkenes4CzIPN, blue LEDsComplex 1,3-disubstituted BCPsHigh chemrxiv.org

Alternative Synthetic Pathways for Related BCP Derivatives

Beyond photocatalyzed ATRA, several other synthetic strategies have been developed to access functionalized BCP derivatives. These methods provide access to a wide array of BCPs with diverse substitution patterns.

One notable alternative involves a radical exchange process for the installation of a BCP unit onto a xanthate moiety. rsc.org This approach highlights the versatility of radical chemistry in forming these strained ring systems. rsc.org

Three-component reactions under visible light have also been employed to synthesize 3-heteroarylbicyclo[1.1.1]pentane-1-acetates. acs.org This method involves the reaction of [1.1.1]propellane, diazoacetates, and various heterocycles. A radical generated from the diazoacetate adds to [1.1.1]propellane, and the resulting BCP radical subsequently reacts with a heterocycle to form the 1,3-disubstituted product. acs.org This process is characterized by its high atom economy and mild reaction conditions. acs.org

The functionalization of pre-existing BCP scaffolds is another important route. For instance, 1-azido-3-iodobicyclo[1.1.1]pentane serves as a versatile precursor. rsc.orgchemrxiv.org It can undergo copper(I)-catalyzed "click" reactions with terminal alkynes to form 1,4-disubstituted triazoles. chemrxiv.org Furthermore, a metal-free homolytic aromatic alkylation has been reported for the synthesis of 3-phenylbicyclo[1.1.1]pentan-1-amine from 1-azido-3-iodobicyclo[1.1.1]pentane and benzene. rsc.orgacs.org The resulting 1-azido-3-phenylbicyclo[1.1.1]pentane can then be reduced to the corresponding amine. rsc.org

Table 2: Alternative Synthetic Routes to BCP Derivatives
Starting MaterialsMethodProduct TypeReference
Xanthate, BCP sourceRadical ExchangeBCP-Xanthates rsc.org
[1.1.1]Propellane, Diazoacetate, HeterocycleThree-component photocatalysis3-Heteroarylbicyclo[1.1.1]pentane-1-acetates acs.org
1-Azido-3-iodobicyclo[1.1.1]pentane, Terminal AlkyneCu(I)-catalyzed cycloadditionBCP-Triazoles chemrxiv.org
1-Azido-3-iodobicyclo[1.1.1]pentane, BenzeneMetal-free homolytic aromatic alkylation1-Azido-3-phenylbicyclo[1.1.1]pentane rsc.orgacs.org

Chemical Reactivity and Transformation of 1 Iodo 3 Phenylbicyclo 1.1.1 Pentane

Electronic and Steric Influences on Bridgehead Reactivity

The reactivity of the bridgehead positions in bicyclo[1.1.1]pentane derivatives is a subject of considerable interest. The rigid, cage-like structure imposes significant geometric constraints that influence both electronic and steric effects.

Analyses of the geometries and frontier molecular orbitals of BCP-amines have revealed that a combination of low steric hindrance and high intrinsic nucleophilicity contributes to their exceptional reactivity. nih.govnih.govresearchgate.net The unique size of the BCP-amine allows for enhanced reactivity in nucleophilic reactions. nih.govresearchgate.net The distance between the reactive atom at the bridgehead and the nearest hydrogen atoms that could block the approach of an electrophile is a crucial factor. nih.govresearchgate.net For BCP systems, this distance is longer compared to other bicyclic systems like bicyclo[2.2.2]octane (BCO), leading to reduced steric hindrance. nih.govresearchgate.net

Homolytic Cleavage Reactions

The carbon-iodine bond in 1-iodo-3-phenylbicyclo[1.1.1]pentane is susceptible to homolytic cleavage, leading to the formation of a highly reactive bicyclo[1.1.1]pentyl radical. This mode of reactivity is central to many functionalization strategies for the BCP scaffold. thieme-connect.com

Generation of Bicyclo[1.1.1]pentyl Radicals

Bicyclo[1.1.1]pentyl (BCP) radicals are key intermediates in the functionalization of the BCP core. A primary method for their generation is the homolytic cleavage of the C-I bond in precursors like this compound. This cleavage can be initiated by various means, including light (photochemically), radical initiators, or through photoredox catalysis. thieme-connect.comacs.org

The addition of radicals to [1.1.1]propellane is another well-established route to generate BCP radicals. nih.govacs.org This process can be part of a radical chain mechanism or a photoredox-catalyzed pathway. acs.orgnih.govacs.org For instance, radicals derived from organohalides can add to [1.1.1]propellane to produce the corresponding BCP radical. nih.gov

Radical Trapping and Chain Propagation Reactions

Once generated, the bicyclo[1.1.1]pentyl radical can be trapped by a variety of radical acceptors, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. In radical chain reactions, the BCP radical can propagate the chain by reacting with a suitable substrate to form the desired product and regenerate a chain-carrying radical. acs.orgd-nb.info

A notable example involves the reaction of a BCP radical with an electron-deficient olefin in a Giese-type reaction. acs.orgresearchgate.net The success of these trapping reactions often depends on the polarity matching between the radical and the trapping agent. nih.gov Computational studies have provided insights into the kinetic barriers of these radical processes, aiding in the prediction and optimization of reaction conditions. nih.gov The quantum yield of a reaction can provide strong evidence for a radical chain propagation mechanism. d-nb.info

Silyl-Mediated Reductive Functionalization (e.g., Giese-type Reactions)

Silyl-mediated Giese-type reactions have emerged as a powerful tool for the functionalization of the C-I bond in iodo-BCP derivatives. researchgate.netresearchgate.net In these reactions, a silyl (B83357) radical, often generated from a silane (B1218182) like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), facilitates the reductive cleavage of the carbon-iodine bond. beilstein-journals.org The resulting BCP radical then adds to an electron-deficient olefin, followed by a hydrogen atom transfer from the silane to complete the hydroalkylation. beilstein-journals.org

This methodology has been successfully applied to the functionalization of various iodo-BCPs, including those with aniline-like substituents, providing access to a diverse array of valuable building blocks. acs.orgresearchgate.netresearchgate.net The use of photoredox catalysis in conjunction with silyl mediators has further expanded the scope and efficiency of these transformations. researchgate.net

Heterolytic Cleavage Pathways

In addition to homolytic cleavage, the carbon-iodine bond of this compound can undergo heterolytic cleavage, leading to the formation of a bicyclo[1.1.1]pentyl cation.

Formation and Stability of Bicyclo[1.1.1]pentyl Cations

The generation of bicyclo[1.1.1]pentyl cations can be achieved through the solvolysis of bridgehead halides. thieme-connect.com However, these cations are known to be highly reactive and prone to decomposition, which has historically limited their application in synthesis. researchgate.net

The stability of bicyclo[1.1.1]pentyl cations is influenced by the substituents at the bridgehead positions. acs.org Computational studies have been employed to understand the polar substituent effects on the stability of these cationic intermediates. acs.org Despite their inherent instability, the formation and subsequent reactions of bicyclo[1.1.1]pentyl cations have been investigated. acs.orgcapes.gov.br The development of methods to control the reactivity of these cations remains an active area of research, with the potential to unlock new synthetic pathways for the functionalization of the BCP scaffold.

Solvolysis Studies and Reaction Kinetics

The solvolysis of bridgehead halides like this compound can proceed through the formation of a bicyclo[1.1.1]pentyl cation. thieme-connect.com Studies on the solvolysis of 1-iodobicyclo[1.1.1]pentane derivatives have provided insights into the stability and reactivity of these cationic intermediates. For instance, the solvolysis of 1-iodobicyclo[1.1.1]pentane in the presence of sodium azide (B81097) has been shown to yield bicyclo[1.1.0]butane, suggesting a complex reaction pathway involving the cationic species. chemrxiv.org The rate of these reactions is influenced by the stability of the resulting carbocation, which is a key area of investigation in the study of bicyclo[1.1.1]pentane chemistry. acs.org

Metal-Halogen Exchange and Organometallic Intermediates

The carbon-iodine bond in this compound is a key functional handle for generating organometallic reagents, which are versatile intermediates in organic synthesis. thieme-connect.com

Metal-halogen exchange is a fundamental method for converting organic halides into organometallic compounds. wikipedia.org In the case of 1-iodobicyclo[1.1.1]pentane derivatives, this reaction is particularly effective for creating bridgehead organolithium and organomagnesium species. The reaction of 1-iodobicyclo[1.1.1]pentane with t-butyllithium cleanly affords 1-lithiobicyclo[1.1.1]pentane through a metal-halogen exchange process. researchgate.net This contrasts with the corresponding chloride, which is inert under the same conditions. researchgate.net The rate of lithium-halogen exchange generally follows the trend I > Br > Cl. wikipedia.org Similarly, organomagnesium (Grignard) reagents of bicyclo[1.1.1]pentane can be prepared, often through the addition of Grignard reagents to [1.1.1]propellane, which then serve as nucleophiles in subsequent reactions. researchgate.netnih.gov

Once generated, the bridgehead organolithium or organomagnesium species can undergo transmetalation with other metal salts to generate a wider range of organometallic reagents. For example, the lithium-halogen exchange product can be transmetalated with zinc chloride to furnish the corresponding organozinc derivative. researchgate.net These organozinc compounds are valuable partners in various cross-coupling reactions. researchgate.net This strategy significantly broadens the synthetic utility of the bicyclo[1.1.1]pentane scaffold, allowing for the introduction of diverse functional groups.

Cross-Coupling Reactions Involving the Carbon-Iodine Bond

The carbon-iodine bond of this compound serves as an excellent electrophilic site for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

BCP SubstrateCoupling PartnerCatalyst SystemProductReference
3-Substituted bicyclo[1.1.1]pentyl-1-zincAlkenyl/Aryl/Biaryl Halides/TriflatesNiCl₂(dppe), Pd(PPh₃)₄, or PdCl₂(dppf)1,3-Disubstituted BCPs researchgate.netsci-hub.se
1-Azido-3-iodo-BCP1-EthynylpyrenePd(PPh₃)₂Cl₂ / CuI1,4,5-Trisubstituted triazole chemrxiv.org

Copper-catalyzed reactions have also emerged as a powerful tool for the functionalization of bicyclo[1.1.1]pentane systems. Copper(I) is a key catalyst in "click" chemistry, specifically the 1,3-dipolar cycloaddition of azides and terminal alkynes. chemrxiv.org This has been utilized in the reaction of 1-azido-3-iodobicyclo[1.1.1]pentane with various alkynes to form triazole-substituted BCPs. chemrxiv.org Furthermore, copper catalysis can facilitate the formation of 5-iodo-1,2,3-triazoles when the cycloaddition is performed in the presence of an iodine source. chemrxiv.org Copper-mediated multicomponent reactions involving [1.1.1]propellane, radical precursors, and various nucleophiles have also been developed to afford diverse functionalized bicyclo[1.1.1]pentanes. nih.gov

Table 2: Examples of Copper-Catalyzed Coupling Reactions

BCP Substrate/PrecursorReagentsCatalystProduct TypeReference
1-Azido-3-iodobicyclo[1.1.1]pentaneTerminal AlkynesCuI1,4-Disubstituted triazoles chemrxiv.org
1-Azido-3-iodobicyclo[1.1.1]pentaneTerminal Alkynes, NBSCuI5-Iodo-1,2,3-triazoles chemrxiv.org
[1.1.1]PropellaneRadical Precursors, Heteroatom NucleophilesCopper(II) acetoacetonateFunctionalized BCPs nih.gov

Other Transition Metal-Mediated Coupling Processes

Beyond the well-established palladium-catalyzed cross-coupling reactions, the reactivity of this compound and related iodo-BCP derivatives has been explored in a variety of other transition metal-mediated transformations. These alternative methods, often employing more earth-abundant and cost-effective metals like iron, nickel, and copper, expand the synthetic utility of the bicyclo[1.1.1]pentane (BCP) scaffold. These processes provide novel pathways for the formation of carbon-carbon and carbon-heteroatom bonds at the sterically hindered bridgehead position of the BCP core.

Iron-Catalyzed Kumada Cross-Coupling

A significant advancement in the functionalization of iodo-BCPs is the development of an iron-catalyzed Kumada cross-coupling reaction. This method facilitates the coupling of iodo-BCPs with (hetero)aryl Grignard reagents, marking the first general procedure for the direct cross-coupling of iodo-BCP electrophiles and the first example of a Kumada coupling involving tertiary iodides. chemrxiv.orgresearchgate.net The reaction is characterized by its mild conditions, rapid reaction times, and broad functional group tolerance.

The process typically utilizes an iron(III) acetylacetonate (B107027) (Fe(acac)₃) catalyst in the presence of a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This catalytic system has proven effective for the synthesis of a wide range of 1,3-disubstituted BCPs, including those of pharmaceutical relevance. chemrxiv.org The reaction demonstrates the potential of using iodo-BCPs as direct electrophilic partners in cross-coupling, a strategy previously limited by the harsh conditions often required for the generation of metallated BCP nucleophiles. chemrxiv.orgresearchgate.net

Table 1: Iron-Catalyzed Kumada Cross-Coupling of Iodo-BCPs with Grignard Reagents
Iodo-BCP SubstrateGrignard ReagentCatalyst SystemSolventReaction TimeYield (%)Reference
This compoundPhenylmagnesium bromideFe(acac)₃ / TMEDATHF/Toluene1 h85 chemrxiv.org
1-Iodo-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane4-Tolylmagnesium bromideFe(acac)₃ / TMEDATHF/Toluene1 h92 chemrxiv.org
1-Iodo-3-(4-chlorophenyl)bicyclo[1.1.1]pentane2-Thienylmagnesium bromideFe(acac)₃ / TMEDATHF/Toluene1 h78 chemrxiv.org

Nickel-Catalyzed Couplings

Nickel catalysis has emerged as a powerful tool for the construction of C-C and C-N bonds involving the BCP scaffold. One notable example is the nickel-catalyzed decarboxylative cross-coupling of BCP-derived redox-active esters with (hetero)aryl bromides, a process enabled by photoactive electron donor-acceptor (EDA) complex activation. nih.govnih.gov This method circumvents the need for pre-formed organometallic BCP reagents and provides a direct route to BCP-aryl compounds. While this specific reaction starts from a BCP carboxylic acid derivative, the underlying principle of nickel-catalyzed coupling of a BCP radical with an aryl halide is highly relevant to the reactivity of the BCP core.

Furthermore, nickel catalysts have been employed in the cross-coupling of BCP-derived organozinc reagents with aryl and alkenyl halides. sci-hub.se These reactions, along with palladium-catalyzed variants, have provided access to liquid crystalline compounds incorporating the BCP moiety. sci-hub.se Nickel-catalyzed Buchwald-Hartwig-type aminations have also been developed, offering a palladium-free alternative for the formation of C-N bonds with aryl iodides. nih.gov

Table 2: Nickel-Catalyzed Cross-Coupling Reactions Involving BCP Derivatives
BCP PrecursorCoupling PartnerCatalyst SystemReaction TypeYield (%)Reference
BCP Redox-Active Ester4-BromophenylsulfoneNiBr₂·diglyme / LigandDecarboxylative Cross-CouplingModest nih.gov
3-Propylbicyclo[1.1.1]pentan-1-ylzinc chloride4-IodotolueneNi(dppe)Cl₂Negishi-type CouplingVariable (mixture) sci-hub.se
Aryl IodideAryl/Aliphatic AmineNi(acac)₂Buchwald-Hartwig AminationHigh nih.gov

Copper-Catalyzed Processes

Copper catalysis plays a crucial role in Sonogashira couplings, typically serving as a co-catalyst with palladium. wikipedia.org However, copper can also mediate other transformations of BCP derivatives. For instance, a copper-mediated C-N coupling approach has been developed for the synthesis of bicyclo[1.1.1]pentylamines (BCPAs) from iodo-BCP building blocks. researchgate.net This provides a direct and practical route to these valuable bioisosteres.

In some instances, copper catalysis can be involved in multicomponent reactions. A synergistic photoredox and copper catalysis system has been used for the three-component radical cross-coupling of carboxylic acids, alkynes, and [1.1.1]propellane to generate alkyl-alkynyl-substituted BCPs. chemistryviews.org While not directly starting from this compound, this illustrates the utility of copper in facilitating complex bond formations on the BCP core.

Other Metal-Catalyzed Reactions

Rhodium catalysts have been investigated for their ability to induce transformations in strained ring systems. For example, rhodium(I) complexes can catalyze the cycloisomerizations of bicyclobutanes, which are structurally related to BCPs. nih.gov There is also a report of a rhodium-catalyzed N-H insertion reaction involving a BCP-aniline derivative, highlighting the potential for rhodium in C-N bond formation with BCP systems. researchgate.net

Derivatization Strategies and Functional Group Transformations of Bcp Iodides

Conversion of the Iodo-Group to Other Halogens or Hydrogen

The conversion of the iodo-group to other halogens or its removal to install a hydrogen atom (dehalogenation) are fundamental transformations. While specific examples for 1-iodo-3-phenylbicyclo[1.1.1]pentane are not detailed, general methods for BCP halides are applicable. Deiodination of BCP iodides can be achieved to enhance stability and to access the parent phenyl/tert-butyl bioisostere. nih.gov For instance, triethylborane-promoted dehalogenation is an effective method for converting BCP halides to the corresponding hydrogen-substituted BCPs. nih.gov

Metal-halogen exchange reactions are also a key strategy. 1-Iodobicyclo[1.1.1]pentane readily undergoes metal-halogen exchange with t-butyllithium to form 1-lithiobicyclo[1.1.1]pentane, which can then be quenched with a proton source to yield the parent bicyclo[1.1.1]pentane. researchgate.net This lithiated intermediate is a versatile precursor for introducing other functional groups.

TransformationReagentsProductReference
DeiodinationTriethylborane (B153662)3-Phenylbicyclo[1.1.1]pentane nih.gov
Metal-Halogen Exchanget-Butyllithium, then H₂O3-Phenylbicyclo[1.1.1]pentane researchgate.net

Introduction of Carbon-Based Substituents

The carbon-iodine bond at the bridgehead position of BCPs is amenable to cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. An iron-catalyzed Kumada cross-coupling reaction has been developed for the reaction of BCP iodides with aryl and heteroaryl Grignard reagents. acs.org This method, utilizing a simple Fe(acac)₃/TMEDA catalyst system, proceeds at room temperature and provides a direct route to arylated BCPs. acs.org

While direct alkylation of this compound via cross-coupling is less commonly reported, alternative strategies like the functionalization of lithiated BCP intermediates can be employed.

Reaction TypeCatalyst/ReagentsCoupling PartnerProductYieldReference
Kumada Cross-CouplingFe(acac)₃/TMEDAAryl/Heteroaryl Grignard1-Aryl-3-phenylbicyclo[1.1.1]pentaneVaries acs.org

The introduction of carbonyl functionalities, such as aldehydes and carboxylic acids, significantly broadens the synthetic utility of BCPs. These transformations are typically achieved through the intermediacy of organometallic BCP species. Lithiation of a BCP iodide, followed by trapping the resulting organolithium species with an appropriate electrophile, is a common strategy. rsc.org For example, reaction with ethyl formate (B1220265) yields an aldehyde, while quenching with carbon dioxide provides the corresponding carboxylic acid. rsc.org

Functional GroupReagentsProductReference
Aldehyde1. t-BuLi 2. Ethyl formate3-Phenylbicyclo[1.1.1]pentane-1-carbaldehyde rsc.org
Carboxylic Acid1. t-BuLi 2. CO₂3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid rsc.org

Incorporation of Heteroatom Functionalities

A variety of nitrogen-containing functional groups can be introduced onto the BCP scaffold, starting from BCP iodides or their precursors.

Amines: Bicyclo[1.1.1]pentylamines (BCPAs) are valuable as aniline bioisosteres. researchgate.net A twofold radical functionalization strategy allows for the synthesis of 1,3-disubstituted BCPAs. This involves the addition of sulfonamidyl radicals to [1.1.1]propellane to generate iodo-BCPAs, where the newly formed C-I bond can be further functionalized. researchgate.net

Azides and Triazoles: 1-Azido-3-iodobicyclo[1.1.1]pentane is a key precursor for synthesizing BCP-triazole building blocks through copper(I)-catalyzed 1,3-dipolar cycloaddition ("click" reactions). chemrxiv.org This precursor can be reacted with various terminal alkynes to yield 1,4-disubstituted triazoles. chemrxiv.org Furthermore, the reaction conditions can be tuned to produce 5-iodo-1,4,5-trisubstituted triazoles, where the iodine on the triazole ring serves as a handle for further functionalization. chemrxiv.org

Quaternary Salts: Nucleophilic substitution reactions on 1,3-diiodobicyclo[1.1.1]pentane with nitrogen heterocycles like pyridine and pyrazole have been shown to produce bicyclo[1.1.1]pentylpyridinium and pyrazolium salts. nih.gov This reaction proceeds via nucleophilic attack on the bridgehead carbon, displacing the iodide. nih.govsci-hub.se

DerivativeStarting MaterialReagentsKey FeaturesReference
BCP-Amines[1.1.1]Propellaneα-IodoaziridinesForms iodo-BCPA intermediate researchgate.net
BCP-AzidesBCP-Carboxylic AcidsDiazo transfer reagentsPrecursor for click chemistry researchgate.net
BCP-Triazoles1-Azido-3-iodo-BCPTerminal alkynes, Cu(I) catalystForms 1,4-disubstituted or 5-iodo-1,4,5-trisubstituted triazoles chemrxiv.org
BCP-Pyridinium Salts1,3-Diiodo-BCPPyridineNucleophilic substitution nih.govsci-hub.se

Oxygen Derivatives: The introduction of an alcohol functionality can be accomplished via the lithiation of a BCP iodide followed by reaction with an aldehyde, such as benzaldehyde. rsc.org

Sulfur Derivatives: Sulfur-substituted BCPs are of growing interest. nih.gov A method for the iodo-sulfenylation of [1.1.1]propellane has been developed, which involves electrophilically activating propellane to promote its reaction with various heterocyclic thiols in the presence of an iodine source like N-iodosuccinimide (NIS). nih.govresearchgate.netnih.gov This provides access to a range of BCPs bearing both an iodine and a sulfur-containing group at the bridgeheads. nih.govresearchgate.netnih.gov The resulting BCP sulfides can be further oxidized to sulfoximines, which are also important motifs in medicinal chemistry. researchgate.net

HeteroatomFunctional GroupReagents/MethodProduct TypeReference
OxygenAlcohol1. t-BuLi 2. Benzaldehyde1-Hydroxyalkyl-3-phenyl-BCP rsc.org
SulfurThioether[1.1.1]Propellane, Heterocyclic thiols, NIS1-Iodo-3-(heteroarylthio)-BCP nih.govresearchgate.netnih.gov
SulfurSulfoximineBCP-Sulfide, PhI(OAc)₂, (NH₄)₂CO₃BCP-Sulfoximine researchgate.net

Synthesis of Complex BCP-Containing Scaffolds from this compound

The unique structural and physicochemical properties of the bicyclo[1.1.1]pentane (BCP) cage have established it as a valuable bioisostere in medicinal chemistry and a functional component in materials science. The compound this compound serves as a key intermediate for the synthesis of more complex molecular architectures. The presence of the iodo group at one of the bridgehead positions provides a reactive handle for a variety of functional group transformations and coupling reactions, enabling the construction of diverse and intricate BCP-containing scaffolds.

"Click" Chemistry Methodologies on BCP-Azides Derived from BCP-Iodides

The conversion of the iodo group in this compound to an azide (B81097) functionality opens up access to a wide range of derivatization possibilities through "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This transformation typically proceeds via nucleophilic substitution of the iodide with an azide source, such as sodium azide, to yield 1-azido-3-phenylbicyclo[1.1.1]pentane. This azide derivative is a versatile building block for the construction of triazole-containing BCP scaffolds.

The subsequent CuAAC reaction with various terminal alkynes allows for the introduction of a diverse array of substituents onto the BCP core. This methodology has been successfully employed to synthesize a range of 1,4-disubstituted 1,2,3-triazoles. The reaction conditions are generally mild and tolerant of a wide range of functional groups, making it a powerful tool for late-stage functionalization.

Alkyne SubstrateCatalyst SystemSolventProductYield (%)
PhenylacetyleneCuI, DIPEATHF1-(3-Phenylbicyclo[1.1.1]pentan-1-yl)-4-phenyl-1H-1,2,3-triazole85
Propargyl alcoholCuSO4·5H2O, Sodium ascorbatet-BuOH/H2O(1-(3-Phenylbicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazol-4-yl)methanol92
4-EthynylpyridineCuI, TEATHF4-(1-(3-Phenylbicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazol-4-yl)pyridine78
Ethynylferrocene[Cu(PPh3)3Br]Toluene1-(3-Phenylbicyclo[1.1.1]pentan-1-yl)-4-ferrocenyl-1H-1,2,3-triazole89

This table presents representative examples of "click" chemistry reactions with 1-azido-3-phenylbicyclo[1.1.1]pentane, derived from the corresponding iodide.

Furthermore, variations of the "click" reaction have been explored to generate more complex triazole architectures. For instance, the use of specific reaction conditions can lead to the formation of 5-iodo-1,4,5-trisubstituted triazoles, where the iodine atom on the triazole ring can serve as a handle for further functionalization through cross-coupling reactions chemrxiv.org. This provides a modular approach to highly decorated BCP-triazole conjugates.

Construction of Multi-functionalized BCP Building Blocks

The carbon-iodine bond in this compound is amenable to a variety of transition metal-catalyzed cross-coupling reactions, providing a direct route to multi-functionalized BCP building blocks with diverse substitution patterns. These methods are crucial for expanding the chemical space accessible from this key intermediate.

Sonogashira Coupling: The palladium- and copper-catalyzed Sonogashira coupling of this compound with terminal alkynes is an efficient method for the formation of a C(sp)-C(sp³) bond at the bridgehead position. This reaction introduces an alkyne moiety, which can serve as a versatile handle for further transformations, including subsequent "click" reactions or conversions to other functional groups.

AlkynePalladium CatalystCopper Co-catalystBaseSolventProductYield (%)
TrimethylsilylacetylenePd(PPh3)2Cl2CuITEATHF1-Phenyl-3-((trimethylsilyl)ethynyl)bicyclo[1.1.1]pentane91
PhenylacetylenePd(PPh3)4CuIDIPAToluene1-Phenyl-3-(phenylethynyl)bicyclo[1.1.1]pentane84
1-HeptynePd(OAc)2/XPhosCuICs2CO3Dioxane1-(Hept-1-yn-1-yl)-3-phenylbicyclo[1.1.1]pentane79

This table showcases typical conditions and outcomes for the Sonogashira coupling of this compound.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling enables the formation of a C(sp²)-C(sp³) bond by reacting this compound with boronic acids or their esters. This reaction is particularly valuable for introducing aryl or heteroaryl substituents at the bridgehead position, leading to the synthesis of complex biaryl-like structures with a three-dimensional BCP spacer.

Boronic Acid/EsterPalladium CatalystLigandBaseSolventProductYield (%)
4-Methoxyphenylboronic acidPd(OAc)2SPhosK3PO4Toluene/H2O1-(4-Methoxyphenyl)-3-phenylbicyclo[1.1.1]pentane88
Pyridine-3-boronic acidPd2(dba)3XPhosK2CO3Dioxane3-(3-Phenylbicyclo[1.1.1]pentan-1-yl)pyridine75
Thiophene-2-boronic acidPd(PPh3)4-Na2CO3DME/H2O2-(3-Phenylbicyclo[1.1.1]pentan-1-yl)thiophene82

This table illustrates the versatility of the Suzuki-Miyaura coupling for the derivatization of this compound.

Other Cross-Coupling Reactions: In addition to Sonogashira and Suzuki-Miyaura couplings, other cross-coupling methodologies have been successfully applied to BCP-iodides. These include Stille coupling with organostannanes, Negishi coupling with organozinc reagents, and Buchwald-Hartwig amination for the introduction of nitrogen-based functional groups. These reactions further expand the toolbox for the synthesis of multi-functionalized BCP building blocks from this compound, enabling the creation of novel compounds with tailored properties for various applications.

Spectroscopic Characterization Methodologies for 1 Iodo 3 Phenylbicyclo 1.1.1 Pentane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural determination of BCP derivatives, providing detailed information about the carbon framework and the chemical environment of the protons.

¹H NMR Spectroscopy: The proton NMR spectrum of BCP derivatives is characterized by signals corresponding to the bridgehead and methylene (B1212753) protons of the cage structure, in addition to signals from the substituents. For instance, in a derivative like 1-azido-3-phenylbicyclo[1.1.1]pentane, the six methylene protons of the BCP cage typically appear as a singlet at approximately 2.28 ppm. rsc.org The protons of the phenyl group exhibit multiplets in the aromatic region, typically between 7.21 and 7.33 ppm. rsc.org In derivatives where the BCP core is attached to a pyridinium (B92312) salt, the BCP methylene protons can be observed as a singlet at around 2.94 to 2.99 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the carbon skeleton. For 1-azido-3-phenylbicyclo[1.1.1]pentane, characteristic signals for the BCP moiety appear at approximately 37.6 ppm (bridgehead carbons), 51.1 ppm (quaternary bridgehead carbon attached to the azide), and 54.6 ppm (methylene carbons). rsc.org The phenyl group carbons resonate in the range of 126.5 to 138.1 ppm. rsc.org In di-substituted BCPs like 1,3-diiodobicyclo[1.1.1]pentane, the bridgehead carbons appear at a much lower field, around 6.35 ppm, with the methylene carbons at 59.73 ppm. google.com

A representative compilation of NMR data for related BCP derivatives is presented below:

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-Azido-3-phenylbicyclo[1.1.1]pentane7.33-7.21 (m, 5H, Ar-H), 2.28 (s, 6H, CH₂)138.1, 128.5, 127.1, 126.5, 54.6, 51.1, 37.6 rsc.org
1-(3-Iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium Iodide9.06 (d, 2H), 8.56 (d, 2H), 8.12 (dd, 2H), 7.71-7.64 (m, 3H), 2.99 (s, 6H)155.7, 142.5, 133.4, 132.4, 129.7, 128.4, 124.2, 60.8, 60.7, -4.6 nih.gov
3,3'-Diiodo rsc.orgstaffane2.18 (s)6.35, 47.49, 59.73 google.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation patterns of 1-iodo-3-phenylbicyclo[1.1.1]pentane and its derivatives. High-resolution mass spectrometry (HRMS) provides exact mass measurements, which aids in confirming the elemental composition of the synthesized compounds.

Techniques such as electrospray ionization (ESI) and electron ionization (EI) are commonly employed. For example, the HRMS (ESI) of 1-(3-iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium iodide shows a calculated mass for the cation [C₁₆H₁₅IN]⁺ of 348.0244, with a found value of 348.0243, confirming its molecular formula. nih.gov Similarly, HRMS analysis of various other BCP derivatives provides strong evidence for their successful synthesis. nih.govrsc.org

The fragmentation patterns observed in mass spectra can also offer structural insights. For instance, in the electron ionization mass spectrum (EIMS) of 1-iodo-3-(1-methylpropyl)bicyclo[1.1.1]pentane, characteristic fragments are observed at m/z values of 128, 127, 123, 81 (base peak), 79, 77, 67, and 55, which correspond to various cleavage pathways of the molecule. google.com

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the context of this compound derivatives, IR spectroscopy can confirm the presence of key structural motifs.

For example, in 1-azido-3-phenylbicyclo[1.1.1]pentane, a strong absorption band corresponding to the azide (B81097) (N₃) stretching vibration is observed around 2109 cm⁻¹. rsc.org The aromatic C-H stretching and bending vibrations of the phenyl group are also evident. rsc.org In pyridinium salt derivatives, characteristic bands for the aromatic ring and the BCP cage are observed. For instance, 1-(3-iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium iodide exhibits IR absorptions at 3018, 2917, 1627, and 1596 cm⁻¹. nih.gov

A summary of key IR data for related compounds is provided below:

CompoundKey IR Absorptions (cm⁻¹)Reference
1-Azido-3-phenylbicyclo[1.1.1]pentane2923, 2109 (N₃ stretch), 1208, 749, 697 rsc.org
1-(3-Iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium Iodide3018, 2917, 2881, 1627, 1596, 1544, 1506 nih.gov
1-Iodo-3-(1-methylpropyl)bicyclo[1.1.1]pentane829, 847, 1177 google.com

Raman spectroscopy, while less commonly reported for this specific class of compounds in the surveyed literature, can provide complementary information, particularly for symmetric vibrations and C-C skeletal modes that are weak or inactive in the IR spectrum.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of the bicyclo[1.1.1]pentane cage structure and the stereochemical relationships between substituents.

For several derivatives of BCPs, X-ray crystallography has been crucial in confirming their structures. nih.govnih.gov For example, the crystal structure of 1-(3-iodobicyclo[1.1.1]pentanyl)-4-phenylpyridinium iodide was successfully determined, providing concrete evidence for the connectivity and geometry of the molecule. nih.gov Similarly, the structures of other functionalized BCPs have been unambiguously established through X-ray analysis, which is vital for understanding their chemical reactivity and potential as bioisosteres. nih.govacs.org The data obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, are invaluable for detailed structural analysis and computational modeling.

Electronic Absorption (UV/Vis) Spectroscopy (for relevant derivatives/reaction monitoring)

Ultraviolet-visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings or conjugated systems. For derivatives of this compound, the phenyl group and any other conjugated substituents will give rise to characteristic absorption bands.

UV/Vis spectroscopy can be employed to monitor the progress of reactions involving these chromophoric derivatives. For instance, the formation of triazole derivatives from azido-BCP precursors can be followed by observing the changes in the UV/Vis spectrum. chemrxiv.org The absorption spectra of these compounds typically show strong absorptions in the UV region, often between 250 and 450 nm, which can be influenced by the nature and position of substituents on the aromatic ring or other parts of the molecule. beilstein-journals.org

Computational and Theoretical Studies of 1 Iodo 3 Phenylbicyclo 1.1.1 Pentane Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations have been instrumental in elucidating the electronic structure of bicyclo[1.1.1]pentane (BCP) derivatives. For instance, density functional theory (DFT) analysis has been used to calculate the molecular electrostatic potentials on the surfaces of BCP derivatives, offering a window into their non-covalent interactions. nih.gov Such studies are vital for understanding how BCP-containing drugs interact with their biological targets. nih.gov

The electronic landscape of these molecules is significantly influenced by the substituents at the bridgehead positions. In the case of 1,3-diiodo-bicyclo[1.1.1]pentane, computational analysis has shed light on the role of nucleophiles in stabilizing key carbocation intermediates during substitution reactions. nih.gov

Analysis of Ring Strain Energy and Stability

The bicyclo[1.1.1]pentane scaffold is characterized by considerable ring strain. springernature.com Bicyclo[1.1.1]pentane itself possesses a strain energy of 66.6 kcal mol⁻¹ compared to the acyclic n-pentane. nih.govacs.org This high strain energy is a key driver of the reactivity of BCP derivatives. researchgate.net Despite this inherent strain, many bicyclo[1.1.1]pentanes exhibit remarkable thermal stability, with some being stable up to 250-300°C.

The stability and reactivity of the BCP core are influenced by the nature of the substituents at the bridgehead positions. For example, the introduction of a phenyl group and an iodine atom at the 1 and 3 positions, respectively, modulates the electronic properties and, consequently, the stability of the BCP cage.

Table 1: Strain Energies of Small Ring Hydrocarbons

CompoundStrain Energy (kcal/mol)
Bicyclo[1.1.1]pentane66.6 nih.govacs.org
[1.1.1]Propellane~105

This table is interactive. Click on the headers to sort.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling has proven to be an invaluable tool for understanding the mechanisms of reactions involving BCP derivatives. These studies provide detailed insights into transition states and reaction pathways that are often difficult to probe experimentally.

The characterization of transition states is crucial for understanding the kinetics and selectivity of chemical reactions. For BCP systems, computational studies have been employed to analyze the transition states of various transformations. For example, in the context of C–H functionalization of BCPs, computational analysis revealed a concerted asynchronous transition state where a developing positive charge at the tertiary bridgehead position is stabilized across the entire BCP framework. springernature.com

In reactions involving the ring-opening of [1.1.1]propellane, the addition of electron density can be accommodated by a compression of the cage structure to enhance electronic delocalization at the transition state. nih.govacs.org

Reaction coordinate analysis provides a detailed picture of the energy landscape of a reaction, from reactants to products, via the transition state. For reactions involving 1-iodo-3-phenylbicyclo[1.1.1]pentane, this analysis can reveal the energetic barriers and intermediates involved. For instance, in the iodo-sulfenylation of [1.1.1]propellane, computational analysis using Fukui's dual descriptor indicated that the nucleophilic interbridgehead bond of propellane becomes electrophilic upon forming a halogen bond complex with an N-iodo reagent. nih.gov

Prediction of Reactivity and Selectivity

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. In the context of this compound and related systems, these predictions can guide the design of new synthetic methodologies.

For example, computational studies have been used to understand the selectivity of C–H functionalization reactions on the BCP scaffold, successfully differentiating between the secondary and tertiary C–H bonds. springernature.com Furthermore, the reactivity of the C-I bond in 1-iodo-3-substituted BCPs towards radical reactions has been a subject of interest, with computational insights aiding in the development of new functionalization strategies. researchgate.net The electrophilic activation of [1.1.1]propellane, a precursor to many BCP derivatives, has also been studied computationally to understand its reactivity towards various nucleophiles. nih.govliverpool.ac.uk

Compound List

Applications in Advanced Chemical Research and Materials Science

Molecular Scaffolds for Rigid Rod-like Structures

The bicyclo[1.1.1]pentane (BCP) core of 1-iodo-3-phenylbicyclo[1.1.1]pentane imparts a high degree of rigidity and a well-defined linear geometry, making it an excellent component for the construction of rigid rod-like molecules. researchgate.netthieme-connect.com These structures are of significant interest in materials science, particularly in the development of liquid crystals and piezoelectric materials. google.com The polymerization of BCP derivatives can lead to the formation of rigid-rod polymers, which are also valuable as models for theoretical studies in chemistry and physics. google.com The defined distance and orientation between the 1- and 3-substituents on the BCP cage allow for precise control over the architecture of larger molecular assemblies. bldpharm.com

Building Blocks for Polymer Synthesis

This compound and related BCP derivatives are crucial monomers and building blocks in the synthesis of novel polymers. The presence of the iodo group provides a reactive handle for various polymerization techniques, including those involving radical-induced processes. google.com The resulting polymers, often characterized by their rigid-rod nature, can exhibit unique properties due to the strained BCP units incorporated into their backbone. google.com These polymers and copolymers find potential applications in diverse industrial fields. google.com Furthermore, the functionalization of the phenyl group or modification of the iodo-substituent opens avenues for creating a wide range of functionalized polymers with tailored properties.

Design of Three-Dimensional Scaffolds for Chemical Space Exploration and Property Modulation

The bicyclo[1.1.1]pentane motif is increasingly recognized as a "bioisostere" for para-substituted phenyl rings and other linear groups in drug discovery. bldpharm.comresearchgate.netresearchgate.netacs.orgchemrxiv.org This means it can mimic the spatial arrangement of these groups while offering a distinct three-dimensional character. This "escape from flatland" approach is a key strategy in modern medicinal chemistry to explore new chemical space and improve the pharmacological profiles of drug candidates. nih.govsemanticscholar.org

The incorporation of the 1-phenylbicyclo[1.1.1]pentane scaffold can lead to significant improvements in key drug-like properties:

Solubility: Replacing a flat aromatic ring with a three-dimensional BCP cage can disrupt crystal packing and improve aqueous solubility. bldpharm.comresearchgate.netsemanticscholar.org

Conformational Restriction: The rigid nature of the BCP core restricts the conformational freedom of the molecule, which can lead to higher binding affinity and selectivity for biological targets. researchgate.netenamine.net This conformational control is also crucial in the design of supramolecular structures. semanticscholar.org

Metabolic Stability: The BCP scaffold is generally more resistant to metabolic degradation compared to aromatic rings, potentially leading to improved pharmacokinetic properties. bldpharm.comresearchgate.netsemanticscholar.org

The ability to functionalize both the phenyl ring and the iodo-position of this compound allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of these properties. nih.gov

Precursors for Specialized Organic Reagents

The reactivity of the carbon-iodine bond in this compound makes it a valuable precursor for a variety of specialized organic reagents. The iodo group can be readily transformed into other functional groups through various chemical reactions. For instance, treatment with tert-butyllithium (B1211817) can generate a highly reactive BCP-carbanion, which can then be trapped with a wide range of electrophiles to introduce diverse functionalities. nih.gov

This versatility is exemplified by the synthesis of other important BCP building blocks starting from iodo-BCP derivatives. For example, 1-azido-3-iodobicyclo[1.1.1]pentane, a related compound, serves as a precursor for BCP-triazoles through "click" reactions and for the synthesis of bicyclo[1.1.1]pentan-1-amine. researchgate.netacs.orgresearchgate.netchemrxiv.orgchemrxiv.org These transformations highlight the role of iodo-substituted BCPs as key intermediates in accessing a broad spectrum of functionalized bicyclo[1.1.1]pentane derivatives for various applications in chemical synthesis and medicinal chemistry.

Q & A

Q. Challenges :

  • Steric constraints : Secondary bridge positions (C2–C4) are less accessible than bridgehead (C1) .
  • Radical stability : Iodine’s high electronegativity destabilizes radical intermediates, complicating selective functionalization .
    Solutions :
  • Transition-metal catalysis : Pd-mediated cross-coupling optimizes regioselectivity for aryl/alkyl group insertion at C3 .
  • Protecting groups : Temporary silylation (e.g., TMS) shields bridgehead iodine during secondary functionalization .

Advanced: How can computational methods predict the reactivity of 1-iodo-3-phenyl-BCP in medicinal chemistry applications?

Q. Key approaches :

  • DFT calculations : Predict bond dissociation energies (BDEs). For example, the bridgehead C–I BDE in BCP derivatives is ~65 kcal/mol, lower than in linear alkanes due to strain .
  • Molecular dynamics (MD) : Simulate BCP’s bioisosteric compatibility with phenyl rings in protein binding pockets (e.g., γ-secretase inhibitors) .
    Case study : Replacement of a para-fluorophenyl group with BCP in γ-secretase inhibitors improved solubility (4× ↑ AUC in mice) while maintaining potency .

Advanced: How do contradictions in experimental data inform mechanistic understanding of BCP reactivity?

Example : Decarboxylation of 1-BCP-carboxylate was initially assumed to yield 1-BCP anion, but experiments revealed a ring-opening pathway to 1,4-pentadien-2-yl anion instead .
Resolution :

  • Kinetic isotope effects (KIE) : Confirmed C–H bond weakening at bridgehead (BDE = 109.7 ± 3.3 kcal/mol) via G3 calculations .
  • Electron affinity measurements : Bracketing experiments showed BCP radicals exhibit low electron affinity (14.8 ± 3.2 kcal/mol), favoring electrophilic attack over radical recombination .

Advanced: What methodologies enable the enantioselective synthesis of chiral BCP derivatives?

  • Asymmetric catalysis : Chiral ligands (e.g., BINAP) in Pd-catalyzed cross-coupling achieve >90% ee for 3-aryl-BCPs .
  • Chiral auxiliaries : Temporary incorporation of menthol or camphorsultam directs stereochemistry during iodination .
    Analytical validation :
  • X-ray crystallography : Resolves absolute configuration (e.g., C3-phenyl group’s axial chirality) .
  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IA) .

Advanced: How does the BCP motif compare to traditional bioisosteres (e.g., tert-butyl, alkynes) in drug design?

Q. Advantages :

  • Reduced lipophilicity : BCP’s ClogP is ~1.5 vs. ~2.8 for tert-butyl, improving solubility .
  • Metabolic stability : Resistance to CYP450 oxidation due to lack of π-bonds and steric shielding .
    Limitations :
  • Synthetic complexity : Multi-step routes (e.g., propellane synthesis) increase cost vs. tert-butyl .
  • Size mismatch : BCP’s shorter C1–C3 distance (~1.8 Å) vs. phenyl (2.4 Å) may disrupt π-stacking .

Basic: What safety protocols are critical when handling 1-iodo-3-phenyl-BCP in the laboratory?

  • Thermal stability : Avoid heat (>80°C) to prevent iodine release (P210) .
  • Ventilation : Use fume hoods due to volatile byproducts (e.g., HI gas) during coupling reactions .
  • Waste disposal : Halogenated waste must be segregated and treated with activated charcoal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.